molecular formula C15H16N2O3S B187585 N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 53257-02-6

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B187585
CAS No.: 53257-02-6
M. Wt: 304.4 g/mol
InChI Key: UJWZNRKOHUOUPL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with the molecular formula C15H16N2O3S. It is known for its applications in proteomics research and has a molecular weight of 304.36 g/mol .

Chemical Reactions Analysis

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound .

Scientific Research Applications

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include proteomics research, where it is used to study protein interactions and functions.

Comparison with Similar Compounds

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other similar compounds, such as N,1-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These compounds share similar chemical structures but may differ in their specific applications and properties .

Properties

IUPAC Name

N,N-diethyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-17(4-2)21(19,20)13-9-8-12-14-10(13)6-5-7-11(14)15(18)16-12/h5-9H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWZNRKOHUOUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352436
Record name N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53257-02-6
Record name N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Reactant of Route 6
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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